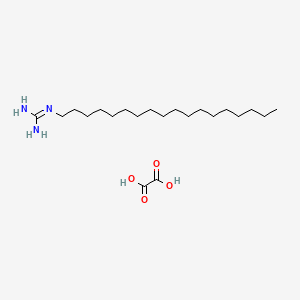
2-amino-N-(butan-2-yl)propanamide
Übersicht
Beschreibung
2-amino-N-(butan-2-yl)propanamide is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . This compound is a chiral amine, which means it has a specific three-dimensional arrangement that can exist in different enantiomeric forms. Chiral amines are important in the chemical industry as they serve as precursors for various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-amino-N-(butan-2-yl)propanamide can be synthesized through biocatalytic reductive amination using native amine dehydrogenases. This method involves the conversion of small alkyl ketones, such as butan-2-one, into the corresponding amines . The reaction conditions typically include the use of a cofactor recycling system and can achieve conversions up to 97.1% with moderate to high enantioselectivities .
Industrial Production Methods
The industrial production of this compound may involve similar biocatalytic processes, leveraging the efficiency and selectivity of amine dehydrogenases. These processes are scalable and can be performed at higher substrate concentrations for semi-preparative scale-up experiments .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-(butan-2-yl)propanamide undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the conversion of ketones to amines using reducing agents and amine dehydrogenases.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Reductive Amination: Common reagents include amine dehydrogenases and a cofactor recycling system.
Substitution Reactions: Typical reagents include alkyl halides and base catalysts.
Major Products Formed
Reductive Amination: The major product is the corresponding amine, such as (S)-butan-2-amine.
Substitution Reactions: The products depend on the specific substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
2-amino-N-(butan-2-yl)propanamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-amino-N-(butan-2-yl)propanamide involves its interaction with specific enzymes, such as amine dehydrogenases. These enzymes catalyze the reductive amination of ketones, converting them into chiral amines . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes the catalytic transformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-2-amine: A chiral amine with a similar structure and applications in the chemical industry.
1-methoxypropan-2-amine: Another chiral amine used in asymmetric synthesis.
Uniqueness
2-amino-N-(butan-2-yl)propanamide is unique due to its specific chiral structure and its ability to serve as a versatile intermediate in the synthesis of various chiral compounds. Its high enantioselectivity and efficiency in biocatalytic processes make it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-amino-N-butan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-5(2)9-7(10)6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBPIBHKPQRGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212426.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212428.png)



![1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212483.png)
![1-(2,3-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212484.png)
![N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212492.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212500.png)





